molecular formula C22H18N4OS2 B2382651 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 496968-76-4

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2382651
CAS No.: 496968-76-4
M. Wt: 418.53
InChI Key: QQOKRVITQJKEQO-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that integrates multiple functional groups, including benzimidazole, thienopyrimidine, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of o-phenylenediamine with formic acid to form the benzimidazole core . The final step often includes the attachment of the phenyl and ethyl groups under specific conditions, such as the use of strong bases or catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death in cancer cells .

Biological Activity

The compound 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thieno[2,3-d]pyrimidine core with substitutions that enhance its biological activity. The key features include:

  • A benzodiazole moiety that contributes to its biological interactions.
  • A sulfanyl group that may play a role in redox reactions.
  • An ethyl and phenyl substitution that can influence lipophilicity and receptor interactions.

Antimicrobial Activity

Benzodiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity. For instance:

  • Antifungal : Some derivatives show significant activity against various fungal strains.
  • Antibacterial : Compounds similar to thieno[2,3-d]pyrimidines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. The mechanisms include:

  • Inhibition of cell proliferation through apoptosis induction.
  • Targeting specific oncogenic pathways (e.g., inhibition of kinases involved in cancer progression).

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with various receptors, modulating signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Modulation : The sulfanyl group may participate in redox reactions, influencing oxidative stress levels in cells.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. The compound exhibited an IC50 value indicative of potent anticancer effects, leading to further investigations into its structure–activity relationship (SAR) .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria and fungi. The results showed that the compound significantly inhibited the growth of multidrug-resistant strains .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalEffective against fungal strains

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-2-15-12-16-20(29-15)25-22(26(21(16)27)14-8-4-3-5-9-14)28-13-19-23-17-10-6-7-11-18(17)24-19/h3-12H,2,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOKRVITQJKEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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